molecular formula C21H23NO3S2 B2941994 N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(4-(methylsulfonyl)phenyl)propanamide CAS No. 2034228-28-7

N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(4-(methylsulfonyl)phenyl)propanamide

Cat. No.: B2941994
CAS No.: 2034228-28-7
M. Wt: 401.54
InChI Key: DSWCUWHBHADYFI-UHFFFAOYSA-N
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Description

N-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-3-(4-(methylsulfonyl)phenyl)propanamide is a synthetic small molecule characterized by a benzo[b]thiophene core linked to a propanamide chain bearing a 4-(methylsulfonyl)phenyl substituent. The methylsulfonyl group enhances polarity and may influence pharmacokinetic properties such as solubility and metabolic stability .

Properties

IUPAC Name

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-(4-methylsulfonylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO3S2/c1-15(13-17-14-26-20-6-4-3-5-19(17)20)22-21(23)12-9-16-7-10-18(11-8-16)27(2,24)25/h3-8,10-11,14-15H,9,12-13H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSWCUWHBHADYFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CSC2=CC=CC=C21)NC(=O)CCC3=CC=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with benzo[b]thiophene, 4-(methylsulfonyl)benzaldehyde, and propanamide derivatives.

    Step-by-Step Synthesis:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, greener solvents, and recyclable catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzo[b]thiophene moiety can undergo oxidation reactions, often using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the propanamide can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: m-CPBA, hydrogen peroxide (H2O2)

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Nitric acid (HNO3), bromine (Br2)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Nitro compounds, halogenated derivatives

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Biochemical Studies: Used in studying enzyme interactions and inhibition mechanisms.

Medicine

    Therapeutics: Investigated for its potential as an anti-inflammatory or anticancer agent.

    Diagnostics: May be used in the development of diagnostic tools due to its unique chemical properties.

Industry

    Material Science: Utilized in the development of new materials with specific electronic or optical properties.

    Agriculture: Potential use in the synthesis of agrochemicals.

Mechanism of Action

The mechanism by which N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(4-(methylsulfonyl)phenyl)propanamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting or modulating their activity. The benzo[b]thiophene moiety can intercalate with DNA, while the methylsulfonyl group can enhance solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Features and Analogues

The compound is compared to analogues with shared motifs: benzoheterocycles , propanamide backbones , and sulfonyl/methylsulfonyl substituents . Below is a detailed analysis:

Benzoheterocyclic Analogues
Compound Name Core Structure Substituent(s) Molecular Weight Key Functional Groups Source
Target Compound Benzo[b]thiophene 4-(Methylsulfonyl)phenyl ~395.5* Propanamide, Methylsulfonyl
N-((1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(4-(methylthio)phenyl)propanamide Benzo[d]oxazole 4-(Methylthio)phenyl 395.5 Propanamide, Methylthio
N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1’-biphenyl]-4-yl)propanamide Indole 2-Fluorobiphenyl Not reported Propanamide, Fluorine

Observations :

  • The benzo[b]thiophene core in the target compound may offer enhanced π-π stacking interactions compared to benzo[d]oxazole or indole derivatives .
  • Methylsulfonyl (target) vs.
Sulfonamide-Containing Analogues
Compound Name Sulfonamide Position Additional Features Biological Relevance Source
Target Compound 4-(Methylsulfonyl)phenyl Benzo[b]thiophene Not reported
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Para-substituted Fluorinated chromene-pyrimidine Voltage-gated sodium channel modulation
N-(3-Chloro-2-methylphenyl)-2-[(4-chlorophenyl)[4-[methyl(methylsulfonyl)amino]phenyl]methylene]-hydrazinecarboxamide Bis-sulfonamide Chlorophenyl groups Insecticidal activity

Observations :

  • The target’s single methylsulfonyl group contrasts with bis-sulfonamide derivatives (), which may exhibit stronger electrostatic interactions but higher molecular weight.
Propanamide Derivatives with Aromatic Substituents
Compound Name Aromatic Group Pharmacokinetic Data Synthesis Route Source
Target Compound 4-(Methylsulfonyl)phenyl Not reported Likely via amide coupling
N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-3-(phenylsulfonyl)propanamide Trifluoromethylphenyl Hydroxypropanamide Multi-step sulfonylation
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(substituted-phenyl)propanamide Thiazole-oxadiazole Thioether linkage Hydrazine-mediated cyclization

Observations :

  • The target’s propanamide backbone is simpler than ’s thiazole-oxadiazole hybrid , which introduces conformational rigidity for enzyme inhibition .
  • Cyanophenyl derivatives () highlight the role of electron-withdrawing groups in enhancing metabolic stability .

Biological Activity

N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(4-(methylsulfonyl)phenyl)propanamide is a compound with a complex structure that includes a benzo[b]thiophene moiety and a sulfonamide group. This compound has garnered attention for its potential biological activities, particularly in the pharmaceutical field. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H26N2O3S, with a molecular weight of approximately 398.57 g/mol. The presence of the sulfonamide group is significant as it is known to confer various biological activities.

PropertyValue
Molecular FormulaC21H26N2O3S
Molecular Weight398.57 g/mol
Functional GroupsSulfonamide
Structural FeaturesBenzo[b]thiophene

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various physiological processes. The sulfonamide group may enhance the compound's ability to modulate enzyme activity, leading to potential therapeutic effects.

  • Enzyme Inhibition : Compounds with sulfonamide groups often inhibit carbonic anhydrase and other enzymes, which can be beneficial in treating conditions like glaucoma and edema.
  • Receptor Modulation : The benzo[b]thiophene moiety may interact with various receptors, influencing cellular signaling pathways.

Biological Activities

Research has indicated that compounds similar to this compound exhibit diverse biological activities:

  • Anticancer Activity : Studies have shown that related compounds can induce apoptosis in cancer cells by disrupting mitotic processes. For example, compounds that inhibit kinesin spindle protein (KSP) have been linked to cell cycle arrest and subsequent cell death .
  • Antimicrobial Properties : The sulfonamide group is well-known for its antibacterial properties, making these compounds potential candidates for developing new antibiotics.

Case Studies

Several studies have explored the biological activity of compounds structurally related to this compound:

  • Cytotoxicity Studies : In vitro studies on similar sulfonamide derivatives revealed significant cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colorectal cancer). For instance, a related compound exhibited an IC50 value of 16.19 μM against HCT116 cells .
  • Mechanistic Insights : Research on KSP inhibitors has shown that these compounds can lead to the formation of monopolar spindles in cancer cells, highlighting their potential as anticancer agents .

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